Phenyl 4-methylcyclohexane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDYNVVHAQTPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595821 | |
| Record name | Phenyl 4-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-34-8 | |
| Record name | Phenyl 4-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Phenyl 4 Methylcyclohexane 1 Carboxylate
Classical Esterification Strategies for Phenyl 4-methylcyclohexane-1-carboxylate
Classical methods for forming the ester linkage in this compound remain fundamental in organic synthesis.
Direct Esterification Approaches
The most direct method for synthesizing this compound is the Fischer esterification. This reaction involves the condensation of 4-methylcyclohexane-1-carboxylic acid with phenol (B47542) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one reactant or to remove the water formed during the reaction. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol. masterorganicchemistry.com
| Method | Advantages | Disadvantages |
| Conventional Heating | Simple and well-established. numberanalytics.com | Can be slow and may require high temperatures. numberanalytics.com |
| Microwave-Assisted | Fast and efficient. numberanalytics.com | Requires specialized equipment. numberanalytics.com |
Transesterification and Activated Ester Methods
Activated ester methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride (B1165640). For instance, 4-methylcyclohexane-1-carbonyl chloride can be reacted with phenol to form the target ester. This approach is generally faster and not reversible but requires an extra synthetic step to prepare the activated intermediate. The Yamaguchi esterification is a specific example where a mixed anhydride is formed in situ, which then reacts with the alcohol. organic-chemistry.org
Advanced Synthetic Approaches to this compound and Analogues
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for ester synthesis.
Catalytic Synthesis Techniques
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity, often under mild conditions (moderate temperatures and atmospheric pressure). eurekaselect.combenthamdirect.com The use of immobilized lipases, for example from Candida cylindracea, allows for easier separation of the catalyst from the reaction mixture and potential for reuse. nih.gov These enzymatic methods are attractive as they can lead to products with a "natural" label, which is advantageous in certain industries. eurekaselect.combenthamdirect.com
Metal-Catalyzed Synthesis: Transition-metal catalysts have emerged as powerful tools for ester synthesis. acs.org Various methods, including the Chan-Lam reaction and oxidative esterification, utilize metal catalysts. thieme-connect.comthieme-connect.com For instance, iron nitrate (B79036) has been shown to be an effective Lewis acid catalyst for the esterification of terpenic alcohols. rsc.org Recent advancements have also focused on cross-dehydrogenative coupling (CDC) reactions, which activate C-H bonds to form C-O bonds directly, offering an atom-economical route to esters. labmanager.com
| Catalyst | Reaction Type | Key Features |
| Hafnium(IV) and Zirconium(IV) salts | Direct Esterification | Highly effective for selective esterification of primary alcohols. organic-chemistry.org |
| Iron Nitrate | Lewis Acid Catalysis | Commercially available and efficient for esterification of some alcohols. rsc.org |
| Palladium Catalysts | Carbonylation/Suzuki Coupling | Allows for the synthesis of aryl esters from aryl halides and boronic acids. organic-chemistry.orgmdpi.com |
| Aluminum Sulfate | Microwave-Assisted Esterification | High yields in short reaction times for certain biomass-derived acids. rsc.org |
Environmentally Benign Synthetic Protocols and Green Chemistry Principles
Green chemistry principles aim to design chemical processes that are more sustainable and reduce environmental impact. researchgate.net In the context of ester synthesis, this includes using less hazardous solvents, recoverable catalysts, and improving atom economy. researchgate.netjove.com
Mechanochemical methods, such as ball-milling, offer a solvent-free or minimal-solvent approach to synthesis, often leading to high yields in shorter reaction times. rsc.orgresearchgate.net The use of heterogeneous catalysts, like ion-exchange resins (e.g., Dowex H+), simplifies product purification and allows for catalyst recycling. nih.gov Electrochemical methods are also being explored as a green alternative, eliminating the need for sacrificial chemical oxidants. rsc.org
Regioselectivity and Stereocontrol in this compound Synthesis
The concepts of regioselectivity and stereocontrol are crucial when dealing with more complex analogues of this compound or when specific isomers are desired.
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of esterifying a molecule with multiple hydroxyl groups, a regioselective catalyst or protecting group strategy would be necessary to ensure the desired hydroxyl group is acylated. numberanalytics.comacs.org For the synthesis of this compound itself, regioselectivity is inherent to the starting materials.
Stereocontrol becomes important when considering the stereoisomers of 4-methylcyclohexane-1-carboxylic acid, which can exist as cis and trans isomers. The spatial arrangement of the methyl group relative to the carboxyl group can influence the properties of the final ester. For instance, in related systems, it has been observed that cis and trans isomers can exhibit different liquid-crystal properties. osti.gov Achieving stereocontrol might involve using a stereochemically pure starting material or employing a stereoselective reaction. Chiral catalysts can be used to induce stereoselectivity in esterification reactions, and protecting groups can control regioselectivity. numberanalytics.com
Derivatization and Structural Modification of the this compound Scaffold
The this compound scaffold presents multiple sites for derivatization and structural modification, allowing for the systematic alteration of its physicochemical properties. These modifications can be targeted at the cyclohexane (B81311) ring, the methyl substituent, or the phenyl group, each offering unique opportunities to create a library of analogues for further investigation.
Synthetic Methodologies
The formation of phenyl esters, such as this compound, presents a greater challenge than the synthesis of simple alkyl esters. Direct Fischer esterification, a common method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol, is notably inefficient for phenols. chemguide.co.uklibretexts.orgchemguide.co.uk The reduced nucleophilicity of the phenolic hydroxyl group means that the reaction with a carboxylic acid is often too slow to be practical for preparative purposes. chemguide.co.uk
Consequently, the most effective and widely adopted synthetic route proceeds through the activation of the carboxylic acid component. This typically involves a two-step process:
Formation of an Acyl Chloride: 4-methylcyclohexanecarboxylic acid is converted to its more reactive acid derivative, 4-methylcyclohexanecarbonyl chloride. nih.govguidechem.com This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), a reagent favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. britannica.com
Acylation of Phenol: The synthesized 4-methylcyclohexanecarbonyl chloride is then reacted with phenol to form the desired ester, this compound. libretexts.orgchemguide.co.uk This reaction is a nucleophilic acyl substitution where the phenol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. ucalgary.ca The reaction is typically more vigorous than with alcohols but provides a much higher yield for phenolic esters. chemguide.co.uk To drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (B128534) may be used to neutralize the HCl byproduct. orgsyn.org
An alternative, though less common, approach for the direct synthesis of phenyl esters from carboxylic acids and phenols involves the use of specific catalytic systems. One such method employs a borate-sulfuric acid catalyst complex, which can facilitate the reaction at elevated temperatures. google.com Another sustainable method utilizes diphenyl carbonate in the presence of a tertiary amine base catalyst, avoiding the need for harsh chlorinating agents. rsc.org
Table 1: Comparison of Synthetic Routes to this compound
| Method | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages | References |
| Acyl Chloride Route | 4-methylcyclohexanecarboxylic acid, Phenol | Thionyl chloride (SOCl₂), Pyridine (optional) | High yield, reliable for phenols, relatively fast reaction. | Two-step process, uses corrosive and hazardous reagents. | libretexts.orgbritannica.comchemguide.co.uk |
| Direct Catalytic Esterification | 4-methylcyclohexanecarboxylic acid, Phenol | Borate-Sulfuric Acid Complex | Single-step process. | Requires specific catalyst, may require high temperatures. | google.com |
| Diphenyl Carbonate Method | 4-methylcyclohexanecarboxylic acid, Diphenyl carbonate | Tertiary amine base (e.g., DBU, DMAP) | Sustainable, avoids phosgene (B1210022) derivatives and harsh acids. | Requires elevated temperatures, may have moderate to good yields. | rsc.org |
| Fischer Esterification | 4-methylcyclohexanecarboxylic acid, Phenol | Strong acid (e.g., H₂SO₄) | Simple, one-step process. | Very low yield, generally not viable for phenols. | chemguide.co.uklibretexts.orgchemguide.co.uk |
Route Optimization
Optimizing the synthesis of this compound primarily focuses on the acyl chloride route, given its reliability. Key parameters for optimization include:
Reaction Conditions: The acylation of phenol is often conducted at or slightly above room temperature. libretexts.org While the reaction can be vigorous, gentle heating might be necessary for less reactive substituted phenols or acyl chlorides to ensure a reasonable reaction rate.
Solvent Choice: The use of an aprotic solvent is common in these reactions to avoid unwanted side reactions with the acyl chloride. google.com
Use of Base: The addition of a non-nucleophilic base like pyridine or triethylamine can significantly improve yields by scavenging the hydrogen chloride produced during the reaction. orgsyn.org This prevents the protonation of phenol, maintaining its nucleophilicity, and drives the equilibrium towards the product side.
Phenoxide Intermediate: For particularly unreactive acyl chlorides, the reactivity of the phenol can be enhanced by first converting it to its more nucleophilic phenoxide salt using a base like sodium hydroxide. libretexts.org The resulting sodium phenoxide reacts more rapidly with the acyl chloride. chemguide.co.uk
Derivatization and Structural Modification
The scaffold of this compound offers several avenues for structural modification, which can be exploited to synthesize a range of derivatives. These modifications can be directed at either the cyclohexane or the phenyl moiety.
Modifications of the Cyclohexane Ring:
The saturated cyclohexane ring is generally less reactive than the aromatic phenyl ring. However, functionalization is possible.
Hydroxylation/Halogenation: Radical reactions can introduce functional groups onto the cyclohexane ring. For instance, manganese(III) compounds have been shown to promote the chlorination of methylcyclohexane. mdpi.com This could potentially be adapted to introduce chloro-substituents on the cyclohexane backbone of the target molecule.
Modifications at the Methyl Group: The methyl group could potentially be a site for further functionalization, for example, through radical bromination followed by nucleophilic substitution to introduce a variety of functional groups.
Use of Substituted Precursors: A diverse range of derivatives can be accessed by starting with substituted 4-methylcyclohexanecarboxylic acids. For example, introducing additional alkyl, hydroxyl, or other functional groups onto the cyclohexane ring of the starting carboxylic acid would directly lead to the corresponding substituted phenyl esters.
Modifications of the Phenyl Ring:
The phenyl ring is susceptible to electrophilic aromatic substitution, and its reactivity is influenced by the activating, ortho-, para-directing ester group.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed on the phenyl ring. uomustansiriyah.edu.iq The ester group will direct incoming electrophiles primarily to the ortho and para positions. For example, C-acylation of phenols can be achieved using an acylating agent and a Lewis acid like AlCl₃. ucalgary.ca
Modifications via Substituted Phenols: The most straightforward method to obtain derivatives with a modified phenyl ring is to use a substituted phenol in the initial acylation step. A wide variety of substituted phenols are commercially available or readily synthesized, allowing for the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring. This strategy has been employed in the synthesis of various complex molecules. acs.org
Table 2: Potential Sites and Strategies for Derivatization
| Scaffold Moiety | Potential Reaction Site(s) | Potential Derivatization Strategy | Example Reaction Type | Resulting Functional Group | References |
| Cyclohexane Ring | C-H bonds | Radical Halogenation | Free-radical bromination | Bromo (-Br) | mdpi.com |
| Cyclohexane Ring | 4-methyl group | Radical Halogenation -> Substitution | NBS bromination followed by Sₙ2 | Hydroxymethyl (-CH₂OH), etc. | - |
| Phenyl Ring | Ortho/Para positions | Electrophilic Aromatic Substitution | Nitration (HNO₃/H₂SO₄) | Nitro (-NO₂) | uomustansiriyah.edu.iq |
| Phenyl Ring | Ortho/Para positions | Electrophilic Aromatic Substitution | Friedel-Crafts Acylation (RCOCl/AlCl₃) | Acyl (-COR) | ucalgary.ca |
| Ester Linkage | - | Hydrolysis | Acid or base-catalyzed hydrolysis | Carboxylic acid and Phenol | britannica.com |
| Entire Scaffold | - | Synthesis from substituted precursors | Acylation with substituted phenols | Varied (e.g., -Cl, -OCH₃ on phenyl ring) | acs.org |
By employing these synthetic and derivatization strategies, a diverse chemical library based on the this compound scaffold can be systematically generated for various scientific applications.
Spectroscopic Characterization and Structural Elucidation of Phenyl 4 Methylcyclohexane 1 Carboxylate
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Phenyl 4-methylcyclohexane-1-carboxylate would be expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester functional group. This peak is typically observed in the region of 1735-1750 cm⁻¹. The presence of the phenyl group conjugated with the ester oxygen can slightly influence this frequency.
The spectrum would also display characteristic absorptions for the C-O stretching vibrations of the ester linkage. These usually appear as two distinct bands: one for the C(=O)-O stretch, typically in the 1250-1300 cm⁻¹ range, and another for the O-C (phenyl) stretch, expected around 1000-1150 cm⁻¹.
Vibrations associated with the aromatic phenyl group would also be evident. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) ring would be expected in the 690-770 cm⁻¹ range.
The aliphatic 4-methylcyclohexane moiety would contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1450 cm⁻¹. The presence of the methyl group would likely show a characteristic C-H bending vibration around 1375 cm⁻¹.
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Phenyl) |
| ~2950-2850 | C-H Stretch | Aliphatic (Cyclohexane, Methyl) |
| ~1740 | C=O Stretch | Ester |
| ~1600, 1490 | C=C Stretch | Aromatic (Phenyl) |
| ~1450 | C-H Bend | Aliphatic (Cyclohexane) |
| ~1375 | C-H Bend | Methyl |
| ~1280 | C-O Stretch | Ester (C(=O)-O) |
| ~1100 | C-O Stretch | Ester (O-C) |
| ~750, 700 | C-H Bend (out-of-plane) | Aromatic (Phenyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Molecular Connectivity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these would likely present as a complex multiplet.
The protons on the cyclohexane (B81311) ring would resonate in the upfield region, generally between δ 1.0 and 2.5 ppm. The proton at the C1 position, being adjacent to the electron-withdrawing carboxylate group, would be expected to be the most downfield of the cyclohexane protons, likely appearing as a multiplet. The presence of the methyl group at the C4 position would result in a doublet for the methyl protons at approximately δ 0.9 ppm, with the methine proton at C4 appearing as a multiplet further downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded and would appear significantly downfield, typically in the range of δ 170-180 ppm. The aromatic carbons of the phenyl ring would resonate between δ 120 and 155 ppm. The carbon attached to the ester oxygen (ipso-carbon) would be the most downfield of this group.
The aliphatic carbons of the 4-methylcyclohexane ring would be found in the upfield region of the spectrum, from approximately δ 20 to 50 ppm. The C1 carbon, attached to the carboxylate, would be the most downfield of the aliphatic carbons. The methyl carbon would be expected at the most upfield position, typically around δ 20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.4-7.1 | m | Aromatic protons |
| ~2.5 | m | H1-cyclohexane |
| ~2.0-1.2 | m | Cyclohexane protons |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175 | C=O (Ester) |
| ~151 | C-O (Aromatic) |
| ~129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~122 | Aromatic CH |
| ~43 | C1-cyclohexane |
| ~34 | Cyclohexane CH₂ |
| ~32 | C4-cyclohexane |
| ~30 | Cyclohexane CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 218.29 g/mol . google.com
Upon ionization, the molecule would undergo characteristic fragmentation. A common fragmentation pathway for esters is the loss of the alkoxy or aryloxy group. In this case, the loss of the phenoxy radical (•OC₆H₅) would result in a prominent peak at m/z 125, corresponding to the 4-methylcyclohexanecarbonyl cation. Another likely fragmentation is the loss of the 4-methylcyclohexyl group, leading to a peak corresponding to the phenyl carboxylate fragment. Further fragmentation of the cyclohexane ring would also be expected.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 125 | [M - •OC₆H₅]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 81 | [C₆H₉]⁺ (Methylcyclohexene) |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination and Crystal Packing Analysis
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the stereochemistry of the 4-methylcyclohexane ring, likely a chair conformation with the bulky phenylcarboxylate and methyl groups in equatorial positions to minimize steric hindrance. The orientation of the phenyl ring relative to the ester group would also be determined.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~105 |
| Volume (ų) | ~1250 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.16 |
Conformational Analysis and Stereochemical Dynamics of Phenyl 4 Methylcyclohexane 1 Carboxylate
Equilibrium Conformations of the Cyclohexane (B81311) Ring in Phenyl 4-methylcyclohexane-1-carboxylate
The cyclohexane ring is not a planar hexagon. To relieve the angle strain and torsional strain that would be present in a flat structure, it adopts several non-planar, three-dimensional conformations. wikipedia.org The most energetically favorable and, therefore, the most stable of these is the chair conformation . makingmolecules.comslideshare.net This conformation minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are in a staggered arrangement. wikipedia.orgmakingmolecules.com
In the chair conformation, the hydrogen atoms and any substituents attached to the ring carbons occupy two distinct types of positions:
Axial (a): These positions are perpendicular to the general plane of the ring, pointing straight up or down. wikipedia.org
Equatorial (e): These positions are located in the general plane of the ring, pointing out from the "equator" of the cyclohexane chair. wikipedia.org
For this compound, the cyclohexane ring predominantly exists in this stable chair form. The specific arrangement of the 4-methyl group and the 1-phenyl carboxylate group in either axial or equatorial positions is the primary determinant of the molecule's preferred conformational state.
Energetics and Dynamics of Conformational Interconversion
The cyclohexane ring is conformationally mobile. Through a process known as ring flipping or chair interconversion, one chair conformation can convert into another. makingmolecules.com During this process, all axial positions become equatorial, and all equatorial positions become axial. mvpsvktcollege.ac.in This interconversion is rapid at room temperature.
The transition from one chair form to another is not direct and involves passing through several higher-energy intermediate conformations. The energy profile of this process follows a specific sequence:
Chair → Half-Chair → Twist-Boat → Boat → Twist-Boat → Half-Chair → Chair'
The relative energies of these conformations are generally ordered as follows, with the chair being the most stable (lowest energy) and the half-chair being the least stable (highest energy transition state):
| Conformation | Relative Energy (kJ/mol) | Role in Interconversion |
| Chair | 0 | Ground State |
| Twist-Boat | ~23 | Intermediate |
| Boat | ~29 | Transition State |
| Half-Chair | ~45 | Transition State |
Note: Energy values are approximate for unsubstituted cyclohexane and serve as a general reference.
This conformational flexibility is a key feature of the this compound molecule, allowing it to adopt the most energetically favorable arrangement of its substituents.
Influence of the Phenyl Ester Moiety and Methyl Substituent on Cyclohexane Ring Conformation
When a cyclohexane ring bears substituents, the two chair conformations resulting from a ring flip are typically not of equal energy. libretexts.orglibretexts.orgpressbooks.pub The conformational equilibrium will favor the chair form that minimizes steric strain. The primary source of this strain in substituted cyclohexanes is the 1,3-diaxial interaction . This refers to the steric repulsion between an axial substituent and the axial hydrogens (or other substituents) located on the same side of the ring, two carbons away. pressbooks.pubucalgary.ca
To avoid this destabilizing interaction, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position. slideshare.netucalgary.ca The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.
While the specific A-value for the phenyl carboxylate group is not commonly tabulated, the phenyl group itself is known to be significantly bulky. For the purpose of this analysis, we can reference the A-values of the constituent groups to understand their steric demands.
| Substituent Group | A-value (kcal/mol) | Steric Preference |
| -CH₃ (Methyl) | 1.7 | Strong Equatorial |
| -C₆H₅ (Phenyl) | 2.9 - 3.1 | Very Strong Equatorial |
The phenyl group, and by extension the phenyl carboxylate moiety, is substantially bulkier than the methyl group. askthenerd.com Therefore, the conformation that places the large phenyl carboxylate group in an equatorial position will be strongly favored to minimize steric strain. The smaller methyl group also prefers an equatorial position, but its influence on the equilibrium is less pronounced than that of the phenyl ester group. ucalgary.ca
Analysis of Isomeric Forms (e.g., cis and trans) and their Relative Stabilities
For a 1,4-disubstituted cyclohexane like this compound, two geometric isomers exist: cis and trans. libretexts.orgpressbooks.pub These isomers are stereoisomers and cannot be interconverted through ring flipping. libretexts.org Each of these isomers exists as a pair of interconverting chair conformers, and their relative stabilities must be assessed independently.
Cis-Phenyl 4-methylcyclohexane-1-carboxylate
In the cis isomer, both substituents are on the same side of the ring. mvpsvktcollege.ac.in This arrangement necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. libretexts.org
Conformer A: Phenyl carboxylate (axial), Methyl (equatorial)
Conformer B: Phenyl carboxylate (equatorial), Methyl (axial)
The stability of these two conformers is determined by the A-values of the axial groups. Conformer A suffers from significant 1,3-diaxial interactions due to the bulky axial phenyl carboxylate group (approximate strain of 2.9 kcal/mol). Conformer B is destabilized by the axial methyl group (strain of 1.7 kcal/mol). Because the phenyl ester group is larger than the methyl group, Conformer B, which places the larger group in the equatorial position, is the more stable of the two cis conformers. askthenerd.com The equilibrium will heavily favor this conformation.
Trans-Phenyl 4-methylcyclohexane-1-carboxylate
In the trans isomer, the substituents are on opposite sides of the ring. libretexts.org This geometry allows for two distinct chair conformations:
Conformer C (diequatorial): Both the phenyl carboxylate and methyl groups are in equatorial positions.
Conformer D (diaxial): Both the phenyl carboxylate and methyl groups are in axial positions.
Conformer C is highly stable as both bulky groups occupy equatorial positions, eliminating any significant 1,3-diaxial strain. askthenerd.com Conversely, Conformer D is extremely unstable due to severe steric strain from having both substituents in axial positions. The total strain in this conformer would be the sum of their A-values (1.7 + 2.9 = 4.6 kcal/mol). askthenerd.com Consequently, the conformational equilibrium for the trans isomer lies almost exclusively toward the diequatorial Conformer C.
Relative Stabilities of Cis and Trans Isomers
| Isomer | Most Stable Conformer | Axial Group(s) | Equatorial Group(s) | Approximate Strain Energy (kcal/mol) | Relative Stability |
| Cis | Conformer B | Methyl | Phenyl Carboxylate | 1.7 | Less Stable |
| Trans | Conformer C | None | Methyl, Phenyl Carboxylate | 0 | Most Stable |
The trans isomer, in its diequatorial conformation, is the most stable form of this compound. It is more stable than the most stable conformation of the cis isomer by approximately 1.7 kcal/mol, which is the energy cost of the 1,3-diaxial interactions involving the methyl group in the cis conformer. askthenerd.com
Computational Chemistry and Theoretical Modeling of Phenyl 4 Methylcyclohexane 1 Carboxylate
Quantum Chemical Calculations for Geometric and Electronic Structure (e.g., Density Functional Theory (DFT) for geometry optimization)
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy.
Geometry Optimization: The process of geometry optimization involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For Phenyl 4-methylcyclohexane-1-carboxylate, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer(s). DFT methods, such as B3LYP or M06-2X, paired with basis sets like 6-311+G(d,p), are commonly employed for optimizing the geometries of organic molecules. nih.gov The optimization would account for the stereochemistry of the 4-methylcyclohexane ring, which can exist in a chair conformation with the methyl and carboxylate groups in either axial or equatorial positions, leading to cis and trans isomers. The calculations would identify the most energetically favorable arrangement.
Electronic Structure: Once the geometry is optimized, DFT calculations can elucidate the electronic structure. This includes analyzing the distribution of electron density, calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determining atomic charges. The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. semanticscholar.org For this compound, these calculations would reveal how the electron-withdrawing ester group and the phenyl ring influence the electronic properties of the cyclohexane (B81311) moiety.
Table 1: Representative Calculated Structural Parameters for Phenyl Ester and Cyclohexane Moieties Note: This table presents typical bond lengths and angles for the functional groups found in this compound, as derived from computational studies on analogous molecules. Specific values for the target compound require a dedicated DFT study.
| Parameter | Functional Group | Typical Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| O-C (phenyl) | ~1.40 Å | |
| C-C (cyclohexane) | ~1.54 Å | |
| C-C (phenyl ring) | ~1.39 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-C (ester-phenyl) | ~118° | |
| C-C-C (cyclohexane) | ~111° |
Prediction of Spectroscopic Parameters (e.g., calculated NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. These calculated values are then compared to experimental data, often showing a strong linear correlation. nih.gov For this compound, calculations would need to account for the different chemical environments of the protons and carbons in the phenyl ring, the cyclohexane ring, and the methyl group. The predicted shifts would help in assigning the signals observed in experimental NMR spectra.
IR Frequencies: Theoretical vibrational (infrared, IR) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational frequencies and their corresponding intensities. ajchem-a.com For this compound, key predicted frequencies would include the characteristic C=O stretching vibration of the ester group (typically calculated around 1750-1780 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending modes of the aliphatic and aromatic rings. researchgate.net Comparing the calculated spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecule's vibrational modes. ajchem-a.com
Table 2: Predicted vs. Typical Experimental Spectroscopic Data Note: This table shows a comparison of typical calculated spectroscopic values for the functional groups present in the target molecule against common experimental ranges.
| Parameter | Functional Group | Predicted Range (Computational) | Typical Experimental Range |
| ¹³C NMR Shift | C=O (Ester) | 170-180 ppm | 160-185 ppm |
| C (Phenyl, O-substituted) | 145-155 ppm | 140-160 ppm | |
| C (Cyclohexane) | 25-50 ppm | 20-50 ppm | |
| ¹H NMR Shift | H (Phenyl) | 7.0-7.5 ppm | 7.0-7.5 ppm |
| H (Cyclohexane) | 1.0-2.5 ppm | 1.0-2.5 ppm | |
| IR Frequency | C=O Stretch (Ester) | 1750-1780 cm⁻¹ | 1735-1750 cm⁻¹ |
| C-O Stretch (Ester) | 1150-1250 cm⁻¹ | 1100-1300 cm⁻¹ |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Conformational Landscapes
While quantum chemical calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the system over time.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The cyclohexane ring can undergo ring-flipping, and there is rotational freedom around the C-O single bonds of the ester linkage. An MD simulation can map the potential energy surface, identifying different stable and metastable conformers and the energy barriers between them. escholarship.org For instance, in related substituted phenylcyclohexanes, computational studies have shown a preference for the bulky phenyl group to occupy the equatorial position to minimize steric hindrance. researchgate.net An MD study could quantify the energetic preference for the equatorial conformer of the 4-methylcyclohexanecarboxylate group and analyze the rotational profile of the phenyl group relative to the ester plane.
Intermolecular Interactions and Solid-State Phenomena (e.g., hydrogen bonding, van der Waals forces, crystal packing analysis)
In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Computational methods are essential for analyzing these forces and predicting crystal structures.
Intermolecular Forces: this compound can participate in several types of non-covalent interactions. Although it lacks strong hydrogen bond donors, the oxygen atoms of the carbonyl group act as hydrogen bond acceptors. nih.gov The primary intermolecular forces governing its solid-state structure are expected to be van der Waals interactions, arising from the large nonpolar surfaces of the phenyl and cyclohexane rings. Computational analysis can quantify the strength of these interactions and identify the key contacts that stabilize the crystal packing. escholarship.org
Crystal Packing Analysis: Crystal structure prediction is a challenging but important area of computational chemistry. By generating a multitude of possible crystal packings and ranking them by lattice energy, it is possible to predict the most likely crystal structure. For a known crystal structure, computational tools like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts (e.g., C-H···O, C-H···π) that hold the molecules together in the lattice. mdpi.com This analysis provides a detailed fingerprint of the intermolecular interactions, revealing how molecules recognize and assemble with one another in the solid state.
Structure-Property Relationship Elucidation through Advanced Computational Approaches
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By combining results from quantum mechanics and molecular dynamics, a comprehensive picture of this compound can be built.
Chemical Reactivity and Mechanistic Investigations of Phenyl 4 Methylcyclohexane 1 Carboxylate
Hydrolytic Pathways and Kinetics of Phenyl 4-methylcyclohexane-1-carboxylate
The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-methylcyclohexanecarboxylic acid and phenol (B47542). This reaction can proceed under both acidic and basic conditions, each with a distinct mechanism.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of phenol result in the formation of the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the phenoxide ion, a relatively good leaving group, is followed by an acid-base reaction between the carboxylic acid and the phenoxide ion to produce a carboxylate salt and phenol. This process is effectively irreversible.
The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the steric and electronic properties of the substituents. Generally, the rate of hydrolysis is dependent on the concentration of both the ester and the catalyst (acid or base).
A general representation of the hydrolysis reaction is as follows:
Acid-Catalyzed: C₁₄H₁₈O₂ + H₂O + H⁺ ⇌ C₈H₁₄O₂ + C₆H₆O + H⁺
Base-Catalyzed: C₁₄H₁₈O₂ + OH⁻ → C₈H₁₃O₂⁻ + C₆H₆O
| Condition | Reactants | Products | Mechanism |
| Acidic | This compound, Water, Acid (catalyst) | 4-methylcyclohexanecarboxylic acid, Phenol | Nucleophilic acyl substitution (acid-catalyzed) |
| Basic | This compound, Hydroxide ion | 4-methylcyclohexanecarboxylate, Phenol | Nucleophilic acyl substitution (base-catalyzed) |
Transesterification Reactions and Their Synthetic Applications
Transesterification is a process where the phenyl group of this compound is exchanged with the alkyl or aryl group of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Mechanism:
Acid-Catalyzed: The reaction is initiated by the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, phenol is eliminated, yielding the new ester.
Base-Catalyzed: An alkoxide or phenoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The elimination of the original phenoxide group results in the new ester. masterorganicchemistry.com
Synthetic Applications: Transesterification is a valuable tool in organic synthesis for converting one ester into another. For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst can produce a variety of other 4-methylcyclohexanecarboxylate esters. Phenyl esters are known to be useful acylating agents for creating libraries of carbonyl derivatives under mild conditions. organic-chemistry.org
| Catalyst Type | Reactants | General Products | Key Features |
| Acid (e.g., H₂SO₄) | This compound, Alcohol (R-OH) | Alkyl 4-methylcyclohexane-1-carboxylate, Phenol | Reversible; often requires excess alcohol to drive equilibrium. masterorganicchemistry.com |
| Base (e.g., NaOR) | This compound, Alcohol (R-OH) | Alkyl 4-methylcyclohexane-1-carboxylate, Phenol | Generally faster than acid catalysis; uses stoichiometric base. masterorganicchemistry.com |
Reactions at the Phenyl Ester Linkage (e.g., cleavage, functionalization)
The phenyl ester linkage is a key reactive site in this compound.
Cleavage Reactions: Besides hydrolysis and transesterification, the ester linkage can be cleaved by other nucleophiles. For example, reaction with ammonia or amines (ammonolysis) will yield 4-methylcyclohexanecarboxamide and phenol. Organometallic reagents, such as Grignard reagents, will attack the carbonyl carbon to produce tertiary alcohols after acidic workup.
Functionalization: While direct functionalization of the ester group itself is less common, reactions that proceed via cleavage and subsequent modification are prevalent. For example, reduction of the ester with a strong reducing agent like lithium aluminum hydride will cleave the ester and reduce the resulting carboxylic acid to (4-methylcyclohexyl)methanol.
| Reaction | Reagents | Products |
| Ammonolysis | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | 4-methylcyclohexanecarboxamide, Phenol |
| Grignard Reaction | Grignard Reagent (R-MgX), followed by H₃O⁺ | Tertiary alcohol, Phenol |
| Reduction | Lithium aluminum hydride (LiAlH₄), followed by H₃O⁺ | (4-methylcyclohexyl)methanol, Phenol |
Catalytic Reactivity of this compound
There is limited specific information in the searched literature regarding the direct catalytic activity of this compound itself. Generally, simple esters are not employed as catalysts. However, the molecule can be a substrate in various catalytic processes.
For instance, palladium-catalyzed reactions are known to be effective for the synthesis of phenyl esters. organic-chemistry.org While this pertains to the formation of the compound, it highlights the types of catalytic systems that are compatible with the phenyl ester functionality.
Furthermore, derivatives of the constituent parts, such as those of cyclohexanecarboxylic acid, can be involved in catalytic cycles. For example, metal complexes of carboxylates can act as catalysts in various organic transformations. The specific catalytic properties of this compound would require further investigation.
Applications of Phenyl 4 Methylcyclohexane 1 Carboxylate in Materials Science and Chemical Synthesis
Development as a Chemical Intermediate in Complex Organic Synthesis
Phenyl 4-methylcyclohexane-1-carboxylate serves as a valuable chemical intermediate in the synthesis of more complex molecules. Its structure, featuring a substituted cyclohexane (B81311) ring attached to a phenyl ester, provides a versatile scaffold for a variety of chemical transformations. The synthesis of complex pharmaceutical intermediates often involves the use of such cyclic structures. For instance, the synthesis of potent narcotic analgesics has utilized a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which shares the structural feature of a carboxylated cyclic amine. researchgate.net The synthesis of this intermediate starts from 1-benzylpiperidin-4-one and proceeds through a Strecker-type condensation to yield an anilino-nitrile, which is then hydrolyzed and acylated to obtain the final product. researchgate.net
Similarly, the synthesis of various substituted carboxylic acids, esters, and amides often employs starting materials with related cyclic motifs. acs.org The development of inhibitors for enzymes like Diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, has involved the synthesis of analogs based on a cyclohexane carboxylic acid scaffold. nih.gov In one study, a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid was used as a starting point for the diversification and optimization of potent DGAT1 inhibitors. nih.gov These examples highlight the utility of cyclohexane-based carboxylates and their derivatives as foundational building blocks in the construction of biologically active and structurally complex molecules. The reactivity of the phenyl ester group in this compound allows for its conversion into other functional groups, making it a versatile intermediate for introducing the 4-methylcyclohexyl moiety into larger molecular frameworks. acs.orgacs.orgnih.gov
The synthesis of carboranyl-containing derivatives of 3-arylpropanoic acid, which have potential applications in Boron Neutron Capture Therapy (BNCT), often utilizes malonic synthesis strategies to create functionalized esters and carboxylic acids. mdpi.com This further underscores the importance of ester intermediates in the preparation of advanced therapeutic agents.
Potential in Polymer Science and Plasticizer Formulations (drawing parallels from related carboxylate derivatives)
While direct studies on this compound as a plasticizer are not widely available, parallels can be drawn from the extensive research on related cyclohexanoate esters. Plasticizers are essential additives that increase the flexibility and workability of polymers, with a significant market for non-phthalate alternatives due to health and environmental concerns. nih.govucsc.edu Cyclohexane-based plasticizers, such as di-isononyl-1,2-cyclohexanoate (DINCH) and di-isononyl-1,4-cyclohexanedicarboxylate (DINCD), have emerged as viable and safer alternatives to traditional phthalate (B1215562) plasticizers in various applications, including medical devices and vinyl flooring. nih.gov
The effectiveness of a plasticizer is determined by its molecular structure and its interaction with the polymer matrix. For instance, a study on a cyclohexyl acrylate (B77674) derivative (CAR) as a plasticizer for polyvinyl chloride (PVC) demonstrated that the polar functional groups (ester and hydroxyl) of the plasticizer interact with the chlorine atoms in PVC through hydrogen bonding, leading to good miscibility and plasticization. osti.gov The bulky cyclohexyl group in CAR helps to separate the PVC molecular chains, weakening the intermolecular forces and enhancing chain mobility. osti.gov Given that this compound also possesses a cyclohexyl ring and an ester group, it is plausible that it could exhibit similar plasticizing properties.
The market for plasticizers is continuously evolving, with a strong trend towards eco-friendly and non-toxic options. chemijournal.com The development of novel plasticizers often involves the synthesis and evaluation of various ester compounds. chemijournal.com For example, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester has been investigated as an alternative plasticizer for blood containers, showing protective effects on red blood cells and improved cold resistance. nih.gov The general class of cyclohexanecarboxylic acid derivatives has been patented for use as plasticizers, highlighting the industrial interest in this family of compounds. tcichemicals.com
Table 1: Comparison of Related Cyclohexanoate Plasticizers
| Plasticizer Name | Polymer Application | Key Properties | Reference |
| di-isononyl-1,2-cyclohexanoate (DINCH) | PVC (medical devices) | Non-phthalate, safer alternative | nih.gov |
| di-isononyl-1,4-cyclohexanedicarboxylate (DINCD) | PVC (vinyl flooring) | Non-phthalate, flexible PVC applications | nih.gov |
| Cyclohexyl acrylate derivative (CAR) | PVC films | Good compatibility, improved thermal stability | osti.gov |
| 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester | Blood containers | Protective effects on red blood cells, cold resistance | nih.gov |
Applications in Specialty Chemicals and Industrial Processes (e.g., as components in formulations, non-biological frothing agents)
In industrial processes such as froth flotation, which is used for mineral separation, various chemical reagents are employed to control the process. acs.org Frothing agents, or frothers, are crucial for creating a stable froth that allows for the separation of valuable minerals from gangue. google.com These are typically surface-active compounds that can be non-ionic surfactants containing polar groups like hydroxyl or ether functionalities. mdpi.com While direct application of this compound as a frother is not documented, its molecular structure, containing both a non-polar hydrocarbon part (the cyclohexane ring) and a polar part (the ester group), suggests it could potentially exhibit surface-active properties.
The selection of flotation reagents is highly dependent on the specific ore being processed. miningpedia.net For non-sulfide minerals, the flotation process can be more challenging due to the similar surface properties of the valuable minerals and the gangue. miningpedia.net In such cases, a variety of collectors and modifiers are used, including fatty acids and their derivatives. ncsu.edu The development of new, more effective, and environmentally friendly flotation agents is an ongoing area of research. google.com Multifunctional reagents that can act as both a collector and a frother are of particular interest. google.com
Exploration in Advanced Materials Development (e.g., liquid crystals, functional fluids)
The incorporation of a trans-1,4-substituted cyclohexane ring is a well-established strategy in the design of liquid crystal (LC) materials. tandfonline.comtandfonline.com These materials are crucial for applications in electro-optical display devices. tandfonline.com Phenylcyclohexane derivatives are particularly valued as components in liquid crystal mixtures due to their low viscosity and fast switching times. camachem.com
A 1987 study on the synthesis and mesomorphous characteristics of derivatives of cyclohexanecarboxylic acid provides valuable insights. osti.govtandfonline.com The study found that the trans isomers of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids and their 4-cyanophenyl esters exhibited liquid-crystal characteristics, while the cis isomers did not. osti.govtandfonline.com Furthermore, the presence of a methyl group on the cyclohexane ring was found to lower the temperature for the formation of the nematic phase compared to the unsubstituted analogs. osti.govtandfonline.com This suggests that this compound, with its 4-methylcyclohexane core, has the potential to be a component in liquid crystal formulations.
The properties of liquid crystals, such as their birefringence and dielectric anisotropy, are highly dependent on their molecular structure. camachem.com Research into new liquid crystal materials often involves the synthesis of compounds with different core structures and terminal groups to fine-tune these properties for specific applications. tandfonline.comtandfonline.com The study of fluorinated cyclohexane motifs in liquid crystals has shown that the polarity of the cyclohexane ring can be manipulated to achieve desired dielectric properties. nih.gov The combination of a phenyl ring and a cyclohexane ring in this compound provides a rigid core that is a common feature in many nematic liquid crystals. mdpi.comtcichemicals.comgoogle.com
Table 2: Properties of Related Liquid Crystal Components
| Compound Type | Key Structural Feature | Impact on Liquid Crystal Properties | Reference |
| trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid esters | trans-1,4-disubstituted cyclohexane ring | Exhibit nematic liquid crystal phase | osti.govtandfonline.com |
| Methyl-substituted cyclohexane derivatives | Methyl group on cyclohexane ring | Lowers nematic phase formation temperature | osti.govtandfonline.com |
| Phenylcyclohexane derivatives | Phenylcyclohexane core | Low viscosity, fast switching times | camachem.com |
| Fluorinated cyclohexane derivatives | Fluorinated cyclohexane ring | Can be designed for negative dielectric anisotropy | nih.gov |
Emerging Research Frontiers and Future Perspectives for Phenyl 4 Methylcyclohexane 1 Carboxylate
Development of Sustainable Synthetic Routes and Lifecycle Assessment Methodologies
The chemical industry's shift towards green and sustainable practices has put a spotlight on the synthesis of esters like Phenyl 4-methylcyclohexane-1-carboxylate. Future research is increasingly focused on developing environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Sustainable Synthetic Routes:
Current research is exploring several avenues for the sustainable synthesis of phenyl esters. One promising approach involves the use of diphenyl carbonate as a reactant in the presence of catalytic amounts of tertiary amine bases, which can be performed under neat conditions at elevated temperatures. rsc.org Another green methodology that could be adapted for this compound synthesis is the use of L-proline as a metal-free, biodegradable catalyst, which has been shown to be effective for the synthesis of other complex carboxylates. researchgate.net Such methods avoid the use of hazardous solvents and toxic catalysts, contributing to a greener chemical process. researchgate.net The development of one-pot synthesis protocols is also a key area of interest, as they offer high yields and operational simplicity. researchgate.net
| Synthetic Route | Catalyst/Reagent | Advantages | Potential for this compound |
| Base-catalyzed esterification | Diphenyl carbonate, DBU, TBD, or DMAP | Neat conditions, moderate to high yields. rsc.org | A direct and potentially scalable method for synthesis. |
| L-proline catalyzed reaction | L-proline | Metal-free, environmentally benign, high yields. researchgate.net | A green alternative to traditional acid- or metal-catalyzed esterification. |
| One-pot multi-component reactions | Varies (e.g., L-proline) | High efficiency, reduced waste, operational simplicity. researchgate.net | Could be explored for creating novel derivatives of this compound. |
Lifecycle Assessment (LCA) Methodologies:
Integration with Advanced Spectroscopic and Imaging Techniques for In-situ Characterization
A detailed understanding of the structure, dynamics, and reactivity of this compound relies on the application of advanced analytical techniques. The integration of sophisticated spectroscopic and imaging methods is set to provide unprecedented insights into this molecule.
Future research will likely employ a combination of techniques for comprehensive characterization. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, will be essential for unambiguously assigning the proton and carbon signals, especially for its different stereoisomers. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns, aiding in structural elucidation and impurity profiling.
Furthermore, the use of in-situ characterization techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, will be crucial for monitoring the synthesis of this compound in real-time. This allows for a deeper understanding of reaction kinetics and mechanisms, facilitating process optimization. The comparison of experimental data from techniques like X-Ray Diffraction (XRD) with theoretical calculations from methods like Density Functional Theory (DFT) can provide valuable validation of the molecular structure in the solid state. ijcce.ac.ir
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemical research, and this compound is no exception. These computational tools can accelerate the discovery and optimization of new materials based on this chemical scaffold.
ML models can be trained on existing data for a wide range of esters to predict various properties of this compound and its hypothetical derivatives. These properties can include physicochemical characteristics like solubility, melting point, and boiling point, as well as more complex attributes like potential biological activity or material performance. The use of molecular descriptors in these models can help in establishing structure-property relationships.
Novel Catalyst Development for Efficient and Selective this compound Transformations
The development of novel catalysts is a cornerstone of modern chemical synthesis, and it holds significant promise for the efficient and selective production and transformation of this compound.
Research in this area is likely to focus on several classes of catalysts:
Enzymatic Catalysts: Lipases are well-known for their ability to catalyze esterification reactions with high selectivity and under mild conditions. The use of immobilized lipases could offer a highly sustainable and reusable catalytic system for the synthesis of this compound.
Nanocatalysts: Supported metal nanoparticles, for instance, have shown high activity in various catalytic reactions. ijcce.ac.ir The development of custom-designed nanocatalysts could lead to enhanced reaction rates and easier catalyst separation and recycling.
Metal-Organic Frameworks (MOFs): MOFs offer a tunable platform for catalysis due to their high surface area and well-defined active sites. They could be designed to selectively catalyze the formation of this compound or its subsequent transformations.
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com This could be applied to synthesize derivatives of this compound with aryl or heteroaryl substituents, opening up possibilities for new materials with unique electronic and optical properties. mdpi.com
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Immobilized Lipases | High selectivity, mild reaction conditions, reusability, environmentally friendly. |
| Supported Nanocatalysts | High activity, large surface area, potential for enhanced stability and recyclability. ijcce.ac.ir |
| Metal-Organic Frameworks (MOFs) | Tunable porosity and active sites, high selectivity, potential for multifunctional catalysis. |
| Palladium Catalysts | Versatility in forming C-C bonds, enabling the synthesis of a wide range of derivatives. mdpi.com |
Exploration of Stereoisomer-Specific Material Properties and Advanced Applications
The presence of a 1,4-disubstituted cyclohexane (B81311) ring in this compound gives rise to cis and trans stereoisomers. These isomers have distinct three-dimensional structures, which can lead to significant differences in their physical and material properties. A key research frontier is the separation and characterization of these individual stereoisomers and the exploration of their unique applications.
The separation of the cis and trans isomers can be achieved through techniques such as fractional crystallization or preparative chromatography. Once isolated, their individual properties, including melting point, boiling point, density, and solubility, can be accurately determined. Furthermore, their conformational preferences and dynamic behavior can be studied using advanced NMR techniques and computational modeling.
The differences in the spatial arrangement of the phenyl and methyl groups in the cis and trans isomers can have a profound impact on how the molecules pack in the solid state or interact in a liquid crystalline phase. This could lead to the development of advanced materials with tailored properties. For example, one stereoisomer might exhibit liquid crystal behavior over a specific temperature range, making it suitable for applications in displays or sensors, while the other may not. The specific stereochemistry of related molecules, such as (1r,4r)-4-Methylcyclohexane-1-carboxylic acid, is already recognized as important. pharmaffiliates.com The exploration of stereoisomer-specific properties is a crucial step towards unlocking the full potential of this compound in materials science and other advanced applications.
Q & A
Q. What are the standard synthetic routes for preparing Phenyl 4-methylcyclohexane-1-carboxylate, and what key reaction conditions influence yield?
The compound is typically synthesized via esterification or oxidation-reduction pathways. For example, methyl 4-formylcyclohexanecarboxylate analogs (structurally related) are prepared through oxidation of cyclohexane derivatives using reagents like pyridinium chlorochromate (PCC) or via reduction of ketones to alcohols . Key factors affecting yield include temperature control (e.g., maintaining 0–5°C for sensitive intermediates), solvent polarity (DMF or THF for stabilizing intermediates), and catalyst selection (e.g., DBU for nucleophilic substitutions) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : The ester carbonyl (C=O) adjacent to the cyclohexane ring causes deshielding of neighboring protons, producing distinct splitting patterns (e.g., doublets for equatorial vs. axial methyl groups). Aromatic protons from the phenyl group appear as a multiplet at ~7.3 ppm .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O ester linkage) confirm functional groups .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during synthesis of sterically congested cyclohexane carboxylates?
Steric effects in cyclohexane derivatives can be addressed by:
- Conformational pre-organization : Using bulky solvents (e.g., DMF) to stabilize transition states .
- Protecting groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .
- Crystal engineering : Analyzing X-ray data (via SHELX) to identify favorable twist conformations that minimize steric clashes between substituents .
Q. How does X-ray crystallography with SHELX software resolve stereochemical ambiguities in this compound?
SHELX refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. For stereoisomers:
- Twinned data : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in cyclohexane derivatives .
- Anisotropic displacement parameters : These distinguish axial vs. equatorial substituents by analyzing thermal motion anisotropy in the cyclohexane ring .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for similar carboxylates?
Methodological variables to investigate include:
- Purity of starting materials : Impurities in aldehydes (e.g., 4-formyl intermediates) can reduce yields by 10–15% .
- Workup protocols : Inadequate quenching (e.g., incomplete ice-water precipitation) may leave unreacted reagents, skewing yield calculations .
- Analytical calibration : Cross-validate HPLC/UPLC results (e.g., using ’s central composite design) to ensure detection thresholds align .
Experimental Design
Q. What experimental design optimizes chromatographic separation of the compound from byproducts?
A central composite design (CCD) can optimize UPLC parameters:
- Factors : Mobile phase pH (3.0–5.0), gradient slope (5–15% acetonitrile/min), column temperature (25–40°C).
- Response : Resolution between the target peak and byproducts (e.g., unreacted phenyl precursors).
- Validation : Replicate runs at center points to assess reproducibility, with RSD <2% indicating robustness .
Structural and Mechanistic Insights
Q. How do electronic effects of substituents influence the reactivity of the carboxylate group?
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions.
- Steric shielding : Bulky 4-methyl groups reduce hydrolysis rates by hindering water access to the ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
